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Compound Name: 0SI1-296

L  Get Quote

Cat. No.: B12378203

For Researchers, Scientists, and Drug Development Professionals

Introduction

0SI-296 is a potent and selective, orally bioavailable small molecule inhibitor targeting the
receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and RON (recepteur
d'origine nantaise). Dysregulation of the c-Met and RON signaling pathways is implicated in the
progression of various cancers, making them attractive targets for therapeutic intervention. This
technical guide provides a comprehensive overview of the preclinical data and experimental
methodologies used to characterize the activity of OSI-296.

Core Compound Profile

Property

Details

Compound Name

0OSI-296

Chemical Class

6-aminofuro[3,2-c]pyridine

Mechanism of Action

ATP-competitive inhibitor of c-Met and RON

kinase activity.

Developer

OSI Pharmaceuticals

Highest R&D Status

Discontinued[1]
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In Vitro Efficacy
Kinase Inhibition

0SI-296 demonstrates potent inhibitory activity against both c-Met and RON kinases. While
specific IC50 values from the primary publication by Steinig et al. are not publicly available,

related studies have provided some context. For instance, one study noted that OSI-296 is

more selective for MET (IC50 42 nM) than for RON (IC50 200 nM)[2].

Cellular Assays

0SI-296 effectively blocks c-Met autophosphorylation in the gastric carcinoma cell line MKN45.
This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream
signaling proteins, including ERK, AKT, and STAT3. Furthermore, the compound shows potent
activity in cellular enzyme-linked immunosorbent assays (ELISAs) for both short-form RON
(sfRON) and constitutively active RON (caRON), resulting in the inhibition of downstream ERK
and AKT phosphorylation.

In Vivo Efficacy
Xenograft Models

The anti-tumor activity of OSI-296 has been evaluated in various human tumor xenograft
models implanted in immunocompromised mice.

Summary of In Vivo Efficacy in Xenograft Models
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Xenograft Dosing
Cancer Type Target . Outcome
Model Regimen
Significant tumor
Gastric ) growth inhibition;
MKN45 _ c-Met Oral, daily ,
Carcinoma regression at
higher doses.
Gastric ) Significant tumor
SNU-5 ) c-Met Oral, daily o
Carcinoma growth inhibition.
) ) Significant tumor
U87MG Glioblastoma c-Met Oral, daily o
growth inhibition.
) Significant tumor
caRON - RON Oral, daily o
growth inhibition.
Significant tumor
200 mg/kg, oral,
MCF7-sfRon Breast Cancer RON growth
every other day o
inhibition[3].
Inhibition of lung
HCI-003 & HCI- 200 mg/kg, oral,
Breast Cancer RON and lymph node
011 (PDX) every other day

metastasis[1].

Experimental Workflow for Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of OSI-

296 in a xenograft model.
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Figure 1. A representative experimental workflow for in vivo efficacy studies of OSI-296 in
xenograft models.

Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile

Preclinical studies in rodents have demonstrated that OSI-296 possesses a favorable
pharmacokinetic profile suitable for oral administration, with a reported bioavailability of over
70%.

Pharmacodynamic and PK/PDITGI Correlation

A strong correlation has been established between the pharmacokinetic profile of OSI-296, its
pharmacodynamic effects, and its anti-tumor activity (Tumor Growth Inhibition - TGI). Studies
have shown that sustained inhibition of c-Met or RON phosphorylation by over 90% for a 24-

hour period following OSI-296 administration correlates with 100% tumor growth inhibition.

Signaling Pathway

0SI-296 exerts its anti-tumor effects by inhibiting the c-Met and RON signaling cascades. Upon
binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Macrophage-
Stimulating Protein (MSP), these receptors dimerize and autophosphorylate, initiating a
cascade of downstream signaling events that promote cell proliferation, survival, migration, and
invasion. OSI-296 blocks the initial autophosphorylation step, thereby inhibiting these
downstream pathways.
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Figure 2. Simplified signaling pathway of c-Met and RON and the inhibitory action of OSI-296.
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Experimental Protocols
In Vivo Xenograft Study

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

Cell Lines: Human cancer cell lines with known c-Met or RON activation (e.g., MKN45, MCF7-
sfRon) or patient-derived xenograft (PDX) tissue.

Tumor Implantation:
e Cells are cultured under standard conditions.

e Asuspension of 1 x 1076 to 10 x 1076 cells in a suitable medium (e.g., PBS or Matrigel) is
injected subcutaneously or orthotopically into the mice.

o For PDX models, small tumor fragments are surgically implanted.

Treatment:

Tumors are allowed to grow to a specified mean volume (e.g., 200 mms).

Animals are randomized into control and treatment groups.

0OSI-296 is formulated in a vehicle such as 40% Trappsol in PBS[3].

The compound is administered orally (p.o.) via gavage at a predetermined dose and
schedule (e.g., 200 mg/kg, every other day)[3]. The control group receives the vehicle only.

Monitoring and Endpoints:

e Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor
volume is calculated using the formula: (length x width?)/2.

e Animal body weight and general health are monitored throughout the study.

e The study is terminated when tumors in the control group reach a predetermined endpoint
size or after a specified duration.
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o At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western
blotting for phosphorylated and total c-Met/RON and downstream targets) or histological
examination.

Conclusion

The preclinical data for OSI-296 demonstrate its potential as a potent and selective dual
inhibitor of c-Met and RON. The compound exhibits significant anti-tumor activity in a range of
in vitro and in vivo models, supported by a favorable pharmacokinetic profile and a clear
PK/PD/TGI relationship. While the clinical development of OSI-296 has been discontinued, the
preclinical data and methodologies outlined in this guide provide valuable insights for
researchers and drug development professionals working on novel inhibitors of the c-Met and
RON signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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